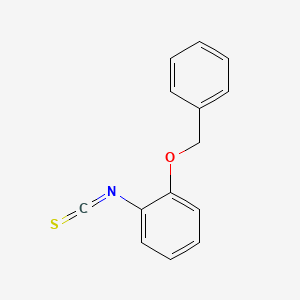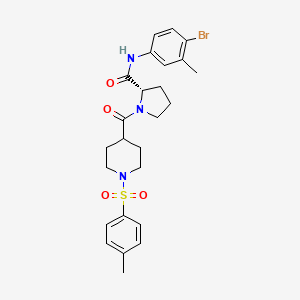
2,5,8,11,14,17,20-Heptaoxadocosane-22-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11,14,17,20-Heptaoxadocosane-22-sulfonic acid: is a chemical compound that belongs to the class of poly(ethylene glycol) derivatives. It is characterized by the presence of multiple ether linkages and a sulfonic acid group at the terminal position. This compound is known for its hydrophilic properties and is often used in various scientific and industrial applications due to its unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20-Heptaoxadocosane-22-sulfonic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable poly(ethylene glycol) precursor.
Ether Linkage Formation: The precursor undergoes a series of etherification reactions to introduce the multiple ether linkages.
Sulfonation: The final step involves the introduction of the sulfonic acid group at the terminal position. This is usually achieved through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring a steady production rate.
Controlled Reaction Conditions: Parameters such as temperature, pressure, and reaction time are carefully controlled to optimize yield and purity.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,11,14,17,20-Heptaoxadocosane-22-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups such as sulfides or thiols.
Substitution: The ether linkages can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfides, thiols, and substituted ether compounds.
Wissenschaftliche Forschungsanwendungen
2,5,8,11,14,17,20-Heptaoxadocosane-22-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules and as a component in drug delivery systems.
Medicine: It is used in the formulation of pharmaceuticals and as a stabilizer for therapeutic proteins.
Industry: The compound is utilized in the production of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,5,8,11,14,17,20-Heptaoxadocosane-22-sulfonic acid involves its interaction with various molecular targets:
Molecular Targets: The sulfonic acid group interacts with proteins, enzymes, and other biomolecules, leading to changes in their structure and function.
Pathways Involved: The compound can modulate signaling pathways by altering the activity of key enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol: This compound contains a thiol group instead of a sulfonic acid group and is used in bioconjugation and surface functionalization.
2,5,8,11,14,17,20-Heptaoxadocosane, 22-chloro-: This compound has a chloro group at the terminal position and is used in various chemical reactions.
Uniqueness
2,5,8,11,14,17,20-Heptaoxadocosane-22-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties such as high solubility in water and strong acidic behavior. These properties make it particularly useful in applications requiring hydrophilicity and reactivity with nucleophiles.
Eigenschaften
CAS-Nummer |
917608-81-2 |
|---|---|
Molekularformel |
C15H32O10S |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanesulfonic acid |
InChI |
InChI=1S/C15H32O10S/c1-19-2-3-20-4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26(16,17)18/h2-15H2,1H3,(H,16,17,18) |
InChI-Schlüssel |
SHATYJVYHOAFDC-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-{[6-(Naphthalen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12619831.png)

![2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12619855.png)
![Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane](/img/structure/B12619866.png)
![6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12619874.png)
![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate](/img/structure/B12619882.png)


![4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B12619896.png)
![(3S,3'aR,8'aS,8'bS)-5-chloro-2'-(3,5-dichlorophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619899.png)
